molecular formula C12H15NO2S B8683796 7-(4-Methoxyphenyl)-1,4-thiazepan-5-one

7-(4-Methoxyphenyl)-1,4-thiazepan-5-one

Cat. No.: B8683796
M. Wt: 237.32 g/mol
InChI Key: GVYWKFZAQBPVIC-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-1,4-thiazepan-5-one is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its 1,4-thiazepan-5-one core. This article compares it with three related compounds: 7-(2-Furyl)-1,4-thiazepan-5-one (CAS 2897-08-7), 6-Methyl-2,7-diphenyl-1,4-diazepan-5-one, and 7-chloro-5-(4-methoxybenzyl)-1,5-benzothiazepin-4(5H)-one (CAS 341968-12-5).

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

7-(4-methoxyphenyl)-1,4-thiazepan-5-one

InChI

InChI=1S/C12H15NO2S/c1-15-10-4-2-9(3-5-10)11-8-12(14)13-6-7-16-11/h2-5,11H,6-8H2,1H3,(H,13,14)

InChI Key

GVYWKFZAQBPVIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NCCS2

Origin of Product

United States

Comparison with Similar Compounds

Core Heterocyclic Systems

  • 7-(4-Methoxyphenyl)-1,4-thiazepan-5-one : Contains a sulfur atom at position 1 and a nitrogen at position 4 in the seven-membered ring. The 4-methoxyphenyl group at position 7 introduces aromaticity and electron-donating properties.
  • 7-(2-Furyl)-1,4-thiazepan-5-one: Shares the same thiazepanone core but substitutes the 4-methoxyphenyl group with a 2-furyl moiety, a smaller heteroaromatic ring .
  • 7-Chloro-5-(4-methoxybenzyl)-1,5-benzothiazepin-4(5H)-one : Contains a fused benzene ring (benzothiazepine) and a chloro substituent, increasing molecular rigidity and polarity .

Molecular Properties

Table 1 summarizes key molecular characteristics:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Features
This compound* C₁₁H₁₃NO₂S ~237.3 4-Methoxyphenyl (7-position) Lipophilic, aromatic substituent
7-(2-Furyl)-1,4-thiazepan-5-one C₉H₁₁NO₂S 197.25 2-Furyl (7-position) Smaller heteroaromatic group
6-Methyl-2,7-diphenyl-1,4-diazepan-5-one C₁₈H₂₀N₂O 280.36 Methyl, two phenyl groups Dual nitrogen atoms in core
7-Chloro-5-(4-methoxybenzyl)-... C₁₇H₁₆ClNO₂S 333.83 Chloro, 4-methoxybenzyl Fused benzene ring, chloro group

*Calculated based on structural analogs.

Pharmacological and Physicochemical Implications

The chloro and benzyl groups in the benzothiazepine analog (CAS 341968-12-5) may increase metabolic stability and target specificity due to steric and electronic effects .

Core Heteroatoms: Thiazepanones (sulfur and nitrogen) exhibit distinct electronic profiles compared to diazepanones (two nitrogens), influencing hydrogen bonding and receptor interactions . Benzothiazepines (fused benzene ring) offer rigidity, which can enhance binding affinity but reduce conformational flexibility .

Biological Activity: Diazepanone derivatives (e.g., 6-Methyl-2,7-diphenyl-1,4-diazepan-5-one) are reported to have pharmaceutical applications, suggesting that thiazepanones with optimized substituents may similarly target neurological or metabolic pathways .

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